molecular formula C18H18N2O3S B2967280 N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895444-94-7

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2967280
CAS RN: 895444-94-7
M. Wt: 342.41
InChI Key: CIQRPRXOXJRGMR-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZML is a benzothiazole-based compound that has been synthesized through various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Quantum Chemical Studies and Combustion Enthalpies

Quantum chemical studies on the dissociation of substituted benzoic acids, including derivatives similar to N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, have been conducted. These studies include dimerizations and combustion enthalpy determinations, providing insights into the chemical properties and reactions of such compounds (Sainsbury, 1975).

Anticancer Potential

Benzothiazole derivatives, including structures similar to the one , have shown potential as anticancer agents. Studies have explored various substitutions on the benzothiazole scaffold, indicating their influence on antitumor properties. Such compounds have been evaluated for their cytotoxic activity against different cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Vibrational Spectroscopy and Drug Candidacy

Research involving vibrational spectroscopy, such as FTIR and Raman, along with DFT studies, has been conducted on benzothiazole derivatives. These studies provide detailed insights into the molecular structures and potential as drug candidates based on their chemical reactivity and physical properties (Ünsalan et al., 2020).

Synthesis and Biological Evaluation

The synthesis of novel benzothiazole derivatives and their biological evaluation, particularly in terms of antibacterial and antioxidant activities, has been a focus of research. These studies contribute to the understanding of the compound's chemical synthesis process and its potential applications in medical science (Bhoi et al., 2016).

Synthesis of Aromatic Polyimides

Research on the synthesis of new aromatic polyimides using compounds including benzamide derivatives indicates the application of such compounds in polymer science. This research provides insights into new materials with potential applications in various industries (Butt et al., 2005).

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-11-7-5-10-14-15(11)19-18(24-14)20-17(21)12-8-6-9-13(22-2)16(12)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQRPRXOXJRGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

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